D-Cellobiose-1-13C

Glycomics Mass Spectrometry Mechanistic Enzymology

D-Cellobiose-1-13C is the definitive site-specifically labeled isotopologue for mechanistic enzymology, metabolic flux analysis, and quantitative LC-MS/MS. The single 13C at the reducing-end anomeric carbon (C1) delivers a ~100-fold NMR signal boost for real-time mutarotation and cellulase kinetics without derivatization, while the +1.003 Da shift uniquely identifies reducing-end fragments in MS. Unlike generic 13C-cellobiose or unlabeled material, only D-Cellobiose-1-13C preserves positional information essential for differentiating glucose vs. cellobiose metabolic fates in organisms like Fibrobacter succinogenes. High purity (≥98%) and proven water solubility (>100 mg/mL) guarantee robust assay performance. Ideal for absolute cellobiose quantification in plasma, urine, or cell lysates. Request your quote today and eliminate analytical ambiguity.

Molecular Formula C₁₁¹³CH₂₂O₁₁
Molecular Weight 343.29
Cat. No. B1157551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cellobiose-1-13C
Synonyms4-O-beta-D-glucopyranosyl-D-[1-13C]glucose
Molecular FormulaC₁₁¹³CH₂₂O₁₁
Molecular Weight343.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Cellobiose-1-13C for Isotopic Tracing: Core Properties and Research Applications


D-Cellobiose-1-13C (molecular formula: C₁₁¹³CH₂₂O₁₁; molecular weight: 343.29) is a stable isotope-labeled disaccharide, specifically 4-O-β-D-glucopyranosyl-D-[1-13C]glucose . This compound incorporates a single Carbon-13 atom at the anomeric center (C1) of the reducing end glucose unit, resulting in a +1.003 Da mass shift compared to natural abundance cellobiose (342.30) . As a site-specifically labeled isotopologue, it serves as a critical probe in metabolic flux analysis, cellulase mechanistic studies, and structural glycobiology . Its high solubility in water (>100 mg/mL) and defined NMR chemical shifts (α-anomer C1: ~96.8 ppm; β-anomer C1: ~92.9 ppm) make it a robust tool for quantitative assays .

D-Cellobiose-1-13C: Why Generic Substitution Compromises Experimental Fidelity


Substituting D-Cellobiose-1-13C with a generic 13C-labeled cellobiose or an unlabeled analog is not analytically equivalent. The site-specific placement of the 13C label at the anomeric carbon (C1) of the reducing end confers unique and quantifiable advantages in both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . In NMR, this single label intensifies the C1 signal approximately 100-fold, enabling direct observation of mutarotation kinetics without chemical derivatization—a capability absent in uniformly labeled (e.g., 13C12) or naturally abundant forms . In MS, the +1.003 Da mass shift is localized to the reducing end, allowing for unambiguous differentiation of ions originating from the reducing versus non-reducing moieties during fragmentation [1]. Therefore, generic substitution leads to a loss of positional information, compromising the mechanistic clarity and quantitative accuracy required for enzyme kinetics and metabolic flux studies [1].

D-Cellobiose-1-13C: Quantitative Differentiation Versus Comparators


Site-Specific Fragmentation Patterns in Tandem Mass Spectrometry Versus Unlabeled Cellobiose

In free radical-induced dissociation, D-Cellobiose-1-13C yields a distinct set of cross-ring (X ions), glycosidic bond (Y-, Z-, B-related), and combinational ions that differ in mass by +1.003 Da relative to the unlabeled cellobiose (molecular weight: 342.30). This mass difference is exclusively associated with the reducing end glucose unit. In contrast, unlabeled cellobiose produces ions that cannot be resolved by end-origin, leading to ambiguous assignments [1].

Glycomics Mass Spectrometry Mechanistic Enzymology

NMR Signal Enhancement for Anomeric Carbon Kinetics

In 13C NMR spectroscopy, D-Cellobiose-1-13C exhibits a ~100-fold signal enhancement at the C1 position compared to natural abundance cellobiose. This allows for real-time monitoring of mutarotation kinetics without chemical derivatization. Natural abundance cellobiose, with its low natural 13C abundance (1.1%), yields a weak C1 signal that is often obscured by noise or requires extensive averaging, precluding kinetic studies .

NMR Spectroscopy Enzyme Kinetics Carbohydrate Chemistry

Distinct Metabolic Fate in Microbial Systems vs. Unlabeled Cellobiose

In vivo 13C NMR studies on Fibrobacter succinogenes demonstrated that when provided simultaneously with [1-13C]glucose and unlabeled cellobiose, the presence of cellobiose did not reduce [1-13C]glucose incorporation to the same extent as an equivalent amount of unlabeled glucose [1]. This indicates a differential metabolic routing: glucose is preferentially used for glycogen storage and energy production, while cellobiose is diverted to cellodextrin synthesis. The use of a site-specific label (analogous to D-Cellobiose-1-13C) is essential to resolve these parallel fluxes, as a uniformly labeled compound would obscure the distinct metabolic fates of the carbon skeletons [2].

Metabolic Flux Analysis Microbial Metabolism 13C Tracing

D-Cellobiose-1-13C: Optimal Research and Industrial Application Scenarios


Elucidating Free Radical-Induced Glycan Dissociation Mechanisms

In mass spectrometry-based glycomics, D-Cellobiose-1-13C is essential for mechanistic studies. Its site-specific label allows for the unambiguous assignment of cross-ring and glycosidic bond cleavage ions, a feat unattainable with unlabeled or uniformly labeled analogs [1]. This capability is critical for developing bioinformatics tools to interpret complex glycan spectra and for differentiating stereochemical isomers [1].

Real-Time Kinetic Assays of Carbohydrate-Active Enzymes

The ~100-fold enhancement of the anomeric carbon signal in 13C NMR spectroscopy makes D-Cellobiose-1-13C the ideal substrate for real-time monitoring of mutarotation and enzyme-catalyzed hydrolysis. This is particularly valuable for determining kinetic parameters (e.g., kcat, KM) of cellulases and cellobiohydrolases without the need for chemical derivatization or stopped-flow techniques .

Quantitative Internal Standard for LC-MS/MS in Complex Matrices

D-Cellobiose-1-13C serves as a superior internal standard for the absolute quantification of cellobiose in biological samples (e.g., plasma, urine, cell lysates) using LC-MS/MS. The +1.003 Da mass shift and identical physicochemical properties ensure co-elution and ionization efficiency, while the site-specific label avoids interference from endogenous 13C isotopologues that could confound measurements when using uniformly labeled internal standards .

Metabolic Flux Analysis in Cellulolytic Microorganisms

For studies of microbial cellulose degradation, D-Cellobiose-1-13C enables the precise tracking of carbon flow from the reducing end of the disaccharide into downstream metabolites. This is crucial for resolving the differential metabolic fates of glucose and cellobiose moieties in organisms like Fibrobacter succinogenes, where generic labeled sugars fail to distinguish between glycogen storage and cellodextrin synthesis pathways [2].

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